Cas no 2138561-63-2 (4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one)

4-Methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one is a heterocyclic cyclohexanone derivative featuring a 1,2,4-triazole substituent. This compound is of interest in synthetic organic chemistry due to its structural complexity, combining a cyclohexanone core with a nitrogen-rich heterocycle. The presence of the 1,2,4-triazole moiety enhances its potential as an intermediate in pharmaceuticals and agrochemicals, where such scaffolds are valued for their bioactivity. The methyl groups at the 1- and 4-positions contribute to steric and electronic modulation, influencing reactivity and stability. Its well-defined structure makes it suitable for further functionalization or as a building block in the development of novel bioactive molecules.
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one structure
2138561-63-2 structure
商品名:4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
CAS番号:2138561-63-2
MF:C10H15N3O
メガワット:193.245601892471
CID:6246144
PubChem ID:165844013

4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2138561-63-2
    • EN300-1156665
    • 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
    • インチ: 1S/C10H15N3O/c1-7-3-4-8(14)5-9(7)10-11-6-13(2)12-10/h6-7,9H,3-5H2,1-2H3
    • InChIKey: SCBXBVVSYRRMLH-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(C)C(C2N=CN(C)N=2)C1

計算された属性

  • せいみつぶんしりょう: 193.121512110g/mol
  • どういたいしつりょう: 193.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1156665-0.25g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
0.25g
$1420.0 2023-06-09
Enamine
EN300-1156665-2.5g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
2.5g
$3025.0 2023-06-09
Enamine
EN300-1156665-1.0g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
1g
$1543.0 2023-06-09
Enamine
EN300-1156665-10.0g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
10g
$6635.0 2023-06-09
Enamine
EN300-1156665-0.05g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
0.05g
$1296.0 2023-06-09
Enamine
EN300-1156665-0.5g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
0.5g
$1482.0 2023-06-09
Enamine
EN300-1156665-0.1g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
0.1g
$1357.0 2023-06-09
Enamine
EN300-1156665-5.0g
4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one
2138561-63-2
5g
$4475.0 2023-06-09

4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one 関連文献

4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-oneに関する追加情報

Chemical Profile of 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one (CAS No. 2138561-63-2)

4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2138561-63-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research for potential therapeutic applications. The presence of a cyclohexanone core appended with a 1-methyl-1H-1,2,4-triazol moiety introduces intriguing pharmacophoric features that contribute to its biological relevance.

The chemical structure of 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one is characterized by a rigid cyclohexane ring substituted with a carbonyl group at the 1-position and an azole-based triazol ring at the 3-position. The 1-methyl substitution on the triazole ring enhances its stability and influences its electronic properties, which are critical for interactions with biological targets. This molecular architecture suggests potential utility in modulating enzyme activity and receptor binding, areas where such structural motifs are frequently explored.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The triazole scaffold, in particular, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of a cyclohexanone group into this framework provides additional opportunities for functionalization and derivatization, enabling the design of novel analogs with tailored biological profiles. This combination of structural elements makes 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one a versatile candidate for further investigation.

In the context of contemporary research, compounds featuring both cyclohexanone and triazole moieties have shown promise in addressing unmet medical needs. For instance, studies have demonstrated that such derivatives can interact with biological pathways involved in neurodegenerative diseases and metabolic disorders. The molecular interactions between this compound and potential targets remain an area of active exploration, with researchers employing computational modeling and high-throughput screening to identify lead compounds.

The synthesis of 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have enabled efficient access to this compound through multi-step processes involving cyclization reactions and nucleophilic substitutions. Advances in catalytic systems have further improved yields and purity, facilitating its use in downstream applications such as biochemical assays and pharmacokinetic studies.

One particularly intriguing aspect of this compound is its potential role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The triazole moiety, known for its ability to modulate protein-protein interactions, may serve as a key pharmacophore in disrupting aberrant signaling cascades. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against specific kinases, warranting further mechanistic studies.

The pharmaceutical industry has increasingly recognized the value of structurally diverse compounds in drug development. 4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one exemplifies how combining distinct chemical motifs can yield molecules with novel properties. Its potential applications extend beyond kinase inhibition to include antimicrobial and anti-inflammatory effects. Researchers are exploring derivatives with enhanced solubility and bioavailability to improve their therapeutic efficacy.

The safety profile of any pharmaceutical candidate is paramount before proceeding to clinical trials. While initial studies on 4-methyl-substituted-cyclohexanone derivatives have shown promising results in vitro and in preclinical models, comprehensive toxicological assessments are necessary to ensure their suitability for human use. Collaborative efforts between synthetic chemists and biologists are essential to optimize these compounds while minimizing potential adverse effects.

Future directions in the study of 4-methyl-substituted-cyclohexanone derivatives may involve exploring their role in combination therapies. The ability to modulate multiple targets simultaneously can enhance treatment outcomes by addressing complex disease mechanisms. Additionally, green chemistry principles are being integrated into synthetic routes to reduce environmental impact while maintaining high yields and purity standards.

The broader significance of this compound lies in its contribution to the expanding arsenal of heterocyclic-based therapeutics. As research continues to uncover new biological functions for these molecules, 4-methyl-substituted-cyclohexanone derivatives will likely play a pivotal role in addressing emerging health challenges. Their development underscores the importance of interdisciplinary collaboration between academia and industry to translate basic scientific discoveries into tangible medical solutions.

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